2-(chloromethyl)-1,3-dimethoxyBenzene

Übersicht

Beschreibung

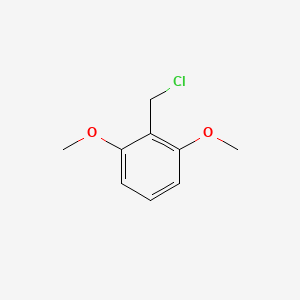

2-(Chloromethyl)-1,3-dimethoxyBenzene is an organic compound characterized by a benzene ring substituted with two methoxy groups and a chloromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1,3-dimethoxyBenzene typically involves the chloromethylation of 1,3-dimethoxybenzene. This can be achieved through the reaction of 1,3-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 1,3-dimethoxybenzene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(Chloromethyl)-1,3-dimethoxybenzene features a benzene ring substituted with two methoxy groups and a chloromethyl group. Its chemical structure contributes to its reactivity and utility in synthetic chemistry.

Chemistry

- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its chloromethyl group allows for further functionalization, making it valuable in creating diverse chemical entities.

- Reactions : It can undergo various reactions such as nucleophilic substitution and cross-coupling reactions. For example, it has been utilized in the preparation of biologically active compounds through palladium-catalyzed cross-coupling reactions .

Biology

- Modification of Biomolecules : In biological research, this compound is employed to modify biomolecules for studying biological pathways and interactions. Its ability to introduce a chloromethyl group facilitates the attachment of other functional groups to biomolecules.

- Targeted Drug Delivery : The compound is being investigated for its potential in drug delivery systems where it can be conjugated to therapeutic agents, enhancing their efficacy and targeting capabilities.

Medicine

- Drug Development : There is ongoing research into the potential therapeutic properties of derivatives of this compound. It has shown promise in the synthesis of compounds with anti-inflammatory and anti-cancer activities .

- Pharmacological Applications : The compound is a precursor for synthesizing various pharmacologically active agents, including those with diuretic and antihypertensive properties .

Industry

- Polymer Production : In industrial applications, this compound is used in the production of polymers and resins. Its unique chemical properties allow for the creation of materials with specific characteristics suited for various applications.

- Chemical Manufacturing : The compound's role as a building block in chemical manufacturing processes highlights its importance in producing specialty chemicals used across different sectors.

Data Table: Applications Overview

Case Study 1: Synthesis of Pharmacologically Active Compounds

Research has demonstrated that derivatives of this compound can be synthesized to yield compounds with significant biological activity. For instance, studies have highlighted its role as an intermediate in the synthesis of compounds exhibiting diuretic effects.

Case Study 2: Modification Techniques

In biological studies, techniques utilizing this compound for biomolecule modification have revealed insights into cellular pathways. The introduction of this compound into biomolecular structures has allowed researchers to track interactions more effectively.

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-1,3-dimethoxyBenzene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The methoxy groups can also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack.

Vergleich Mit ähnlichen Verbindungen

2-(Chloromethyl)-1,4-dimethoxyBenzene: Similar structure but with methoxy groups at different positions.

2-(Chloromethyl)-1,3-dihydroxyBenzene: Hydroxy groups instead of methoxy groups.

2-(Bromomethyl)-1,3-dimethoxyBenzene: Bromomethyl group instead of chloromethyl group.

Uniqueness: 2-(Chloromethyl)-1,3-dimethoxyBenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-donating methoxy groups and an electron-withdrawing chloromethyl group creates a balance that can be exploited in various synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-(Chloromethyl)-1,3-dimethoxybenzene, also known as 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene, is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H10Cl2O2. Its structure features two methoxy groups and a chloromethyl substituent, which may influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antibacterial Properties : Studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.

- Anticancer Potential : Preliminary investigations indicate that it may possess anticancer properties, although further studies are required to elucidate the mechanisms involved.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to interact with enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This interaction could lead to altered neurotransmitter levels and potential therapeutic effects on mood disorders.

- Cellular Effects : The compound may influence cellular signaling pathways and gene expression, particularly in hematopoietic processes where it has been noted to stimulate γ globin gene expression and promote erythropoiesis.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

Case Studies

Several case studies have explored the effects of this compound:

- Case Study 1 : A study on its antibacterial properties demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development.

- Case Study 2 : In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, highlighting its potential role as an anticancer agent.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORNMIRYYMSPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507528 | |

| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71819-90-4 | |

| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.